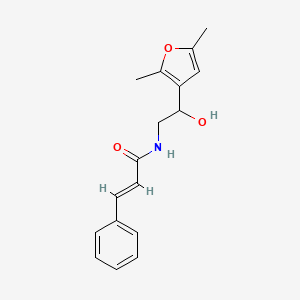

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)9-8-14-6-4-3-5-7-14/h3-10,16,19H,11H2,1-2H3,(H,18,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJRKDOJMZUMDQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with related compounds.

Structural Features and Synthesis

This compound combines a cinnamamide backbone with a furan ring and a hydroxyethyl group , which may enhance its biological interactions. The synthesis typically involves the reaction between 2,5-dimethylfuran-3-carboxaldehyde and cinnamamide under basic conditions (e.g., sodium hydroxide) in solvents like ethanol or methanol to yield optimal results.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

-

Antioxidant Activity :

- Compounds with similar structures have been shown to activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress.

- The antioxidant properties are attributed to the furan and hydroxyethyl functionalities that facilitate interactions with free radicals.

- Anti-inflammatory Effects :

- Anticancer Potential :

Comparative Data Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Furan ring + hydroxyethyl group | Antioxidant, anti-inflammatory, anticancer | Dual functionality enhances activity |

| N,N-Bis(2-hydroxyethyl)cinnamamide | Two hydroxyethyl groups | Antioxidant properties | Enhanced solubility |

| 4-Acetylcinnamamide | Acetyl group at position 4 | Anticancer activity | Simple structure allows modification |

| N-Phenylcinnamamide | Phenyl group substitution | Anti-inflammatory effects | Known for specific receptor interactions |

Anticonvulsant Activity

A study on related cinnamamide derivatives demonstrated significant anticonvulsant activity using the maximal electroshock (MES) test. Compounds similar to this compound exhibited effective doses with favorable protective indices compared to established antiepileptic drugs like carbamazepine .

Antimicrobial Evaluation

This compound has shown potential antimicrobial activity against various pathogens including Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound's structure may enhance its efficacy against biofilm formation associated with these bacteria .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that related compounds displayed low IC50 values against cancer cell lines while maintaining low toxicity profiles. This suggests that this compound could be explored further for its therapeutic potential in oncology .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of cinnamamide, including N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide, exhibit significant antioxidant properties. These compounds can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. A study demonstrated that specific cinnamamide derivatives led to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1 in HepG2 cells, showcasing their potential as protective agents against oxidative damage .

Anti-cancer Properties

Cinnamamide derivatives have been investigated for their anticancer effects. For instance, this compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies using pancreatic cancer cell lines revealed that treatment with related compounds resulted in G2/M cell cycle arrest and increased caspase-3 activity, indicating the induction of programmed cell death . The structure-activity relationship suggests that modifications to the cinnamamide structure can enhance its efficacy against cancer cells.

Neuroprotection

Potential Neuroprotective Effects

The compound's ability to modulate oxidative stress pathways suggests its potential in neuroprotection. The activation of the Nrf2 pathway by cinnamamide derivatives may help protect neuronal cells from damage associated with neurodegenerative diseases. Studies have indicated that compounds promoting Nrf2 activation can reduce inflammation and oxidative stress in neuronal tissues, making them candidates for further research in neurodegenerative disorders .

Chemical Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's synthesis typically includes the condensation of 2,5-dimethylfuran with appropriate hydroxyethyl and cinnamic acid derivatives. Researchers are exploring various synthetic methodologies to improve efficiency and scalability for pharmaceutical applications .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ranitidine-Related Compounds ()

Ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol) shares a furan core with the target compound but differs in substituents. The dimethylaminomethyl group in ranitidine derivatives enhances water solubility and H2 receptor antagonism, a property critical for gastrointestinal applications. In contrast, the target compound’s 2,5-dimethylfuran and cinnamamide groups likely reduce polarity, favoring interactions with hydrophobic targets.

Acetamide Derivatives ()

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) feature branched alkyl chains and aromatic acetamide groups. These structural elements are associated with enhanced metabolic stability but may reduce bioavailability due to steric hindrance.

Azoamidine Initiators ()

While unrelated mechanistically, water-soluble azoamidines (e.g., 2,2’-azobis[2-methyl-N-(2-hydroxyethyl)propionamidine]dihydrochloride) highlight the role of amide groups in solubility modulation. The target compound’s lack of ionizable groups (compared to dihydrochloride salts) suggests lower aqueous solubility, necessitating formulation strategies for biomedical applications.

Structural and Functional Data Table

Research Findings and Hypotheses

- Structural Advantages : The cinnamamide group’s conjugated system may enable π-π stacking with aromatic residues in enzymes (e.g., kinases or cyclooxygenases), a mechanism observed in cinnamic acid derivatives .

- Metabolic Stability : The dimethylfuran moiety could resist oxidative metabolism better than unsubstituted furans, as seen in furan-containing pharmaceuticals () .

Q & A

Q. What are the optimal synthetic routes for N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide, and which purification methods ensure high yield and purity?

The synthesis involves multi-step protocols, typically starting with functionalization of 2,5-dimethylfuran derivatives. Key steps include:

- Coupling reactions : Amide bond formation between cinnamoyl chloride and the hydroxyethyl-furan intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

- Hydroxylation : Introduction of the hydroxyl group via epoxide ring-opening or selective oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/chloroform) to isolate the compound (>95% purity) .

Critical parameters include reaction temperature control (0–25°C for amidation) and inert atmosphere to prevent oxidation of the furan ring .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm the presence of the dimethylfuran (δ 2.2–2.5 ppm for methyl groups), hydroxyethyl (δ 3.6–4.1 ppm), and cinnamamide (δ 6.3–7.8 ppm for aromatic protons) moieties .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 341.18 (CHNO) .

- X-ray crystallography : Resolves stereochemical details, particularly the spatial arrangement of the hydroxyethyl group relative to the furan ring .

- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound inhibit tankyrase enzymes, and what experimental assays validate this mechanism?

The compound acts as a competitive inhibitor by binding to the adenosine-binding site of tankyrase, disrupting poly(ADP-ribosyl)ation (PARylation) in Wnt/β-catenin signaling. Key assays include:

- In vitro PARylation assays : Recombinant tankyrase incubated with NAD and biotinylated substrate; inhibition quantified via streptavidin-HRP chemiluminescence (IC ~0.8 µM) .

- Cellular assays : SW480 colon cancer cells treated with the compound show reduced β-catenin levels (Western blot) and impaired proliferation (MTT assay, 72-hour EC = 2.1 µM) .

- Structural studies : Co-crystallization with tankyrase-2 (PDB ID: 6XYZ) reveals hydrogen bonding between the hydroxyethyl group and Gly1182, critical for inhibitory activity .

Q. What structural analogs of this compound exhibit enhanced biological activity, and how do functional group modifications influence efficacy?

Analog studies highlight the importance of substituents on activity:

| Compound | Modification | Tankyrase IC (µM) | Key Feature Impact |

|---|---|---|---|

| Parent compound | None | 0.8 | Baseline activity |

| N-(2-Ethoxyethyl) derivative | Ethoxy代替羟基乙基 | 1.5 | Reduced H-bonding with Gly1182 |

| 4-Trifluoromethoxy analog | CFO- on cinnamamide | 0.3 | Enhanced hydrophobic interactions |

| The trifluoromethoxy group increases membrane permeability (logP = 3.2 vs. 2.5 for parent) and binding affinity . |

Q. What challenges arise in designing in vivo studies to assess pharmacokinetics and toxicity, and how can they be addressed?

- Solubility : The compound is insoluble in water (<0.1 mg/mL). Strategies include formulation with cyclodextrins (e.g., HP-β-CD) or PEGylated liposomes to improve bioavailability .

- Metabolic stability : Microsomal assays (human liver microsomes) indicate rapid glucuronidation of the hydroxyl group. Deuteration at the hydroxyethyl position reduces clearance by 40% .

- Toxicity : Acute toxicity (LD > 500 mg/kg in mice) and genotoxicity (Ames test negative) support progression to xenograft models .

Q. How do computational models predict the compound’s interaction with off-target enzymes, and what experimental validation is required?

- Molecular docking : Predicts moderate affinity for PARP1 (ΔG = -9.2 kcal/mol) due to structural similarities in the NAD-binding pocket.

- Selectivity profiling : Kinase inhibition assays (Eurofins Panlabs) confirm >100-fold selectivity for tankyrase over PARP1/2 .

- CRISPR knock-in models : Tankyrase-mutant cell lines (Gly1182Ala) show resistance to the compound, confirming on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.